2-oxo-2H-pyran-4,6-dicarboxylate
Description
Properties
Molecular Formula |
C7H2O6-2 |
|---|---|
Molecular Weight |
182.09 g/mol |
IUPAC Name |
6-oxopyran-2,4-dicarboxylate |
InChI |
InChI=1S/C7H4O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2H,(H,9,10)(H,11,12)/p-2 |
InChI Key |
VRMXCPVFSJVVCA-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(OC1=O)C(=O)[O-])C(=O)[O-] |
Synonyms |
2-pyrone-4,6-dicarboxylic acid alpha-pyrone-4,6-dicarboxylic acid |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxo 2h Pyran 4,6 Dicarboxylate
Biological Production Routes
Biological methods offer environmentally benign routes to 2-oxo-2H-pyran-4,6-dicarboxylate, leveraging the metabolic machinery of microorganisms and the specificity of enzymes. These approaches are central to bioremediation and green chemistry initiatives.
Microbial Synthesis via Recombinant Strains (e.g., Pseudomonas putida, Sphingomonas spp.)
Certain microorganisms are capable of producing this compound as a metabolite in the degradation of aromatic compounds. Pseudomonas putida, in particular, utilizes this pathway for breaking down substances like gallate. In these bacteria, the compound is a key intermediate that is subsequently processed to enter central carbon metabolism. The role of microbial enzymes from strains like Sphingomonas in degrading lignin-derived pollutants also highlights the relevance of this metabolic pathway in bioremediation contexts. The coexistence of Pseudomonas putida in mixed-species biofilms, for instance with Acinetobacter sp., can be dependent on the catabolism of aromatic carbon sources, indicating complex ecological roles for these metabolic pathways. nih.gov
| Microorganism | Substrate/Precursor | Key Enzyme(s) | Metabolic Role |
| Pseudomonas putida | Gallate | Protocatechuate 3,4-dioxygenase | Degradation of aromatic compounds. |
| Sphingomonas spp. | Lignin-derived pollutants | LigI enzymes | Bioremediation of environmental pollutants. |
Enzymatic Conversion Pathways (e.g., from phenylalanine and tyrosine)
The enzymatic production of this compound is a crucial step in the catabolism of various aromatic molecules. While phenylalanine is enzymatically converted to tyrosine in many organisms, both amino acids are precursors in complex pathways that can lead to the formation of protocatechuate. nih.govnih.gov This intermediate is then cleaved by dioxygenase enzymes to yield the target pyran derivative.
Specifically, the enzyme protocatechuate 3,4-dioxygenase (EC 1.13.11.3) catalyzes the ring cleavage of protocatechuate to form cis,cis-muconic acid derivatives, which then cyclize. The resulting this compound is subsequently hydrolyzed by the enzyme 2-pyrone-4,6-dicarboxylate lactonase (EC 3.1.1.57), breaking it down further into intermediates for the central metabolic cycles.
Chemical Synthesis Approaches
Traditional chemical synthesis provides robust and scalable methods for producing this compound and its precursors. These strategies often involve the manipulation of existing pyran structures or the construction of the heterocyclic ring from acyclic starting materials.
Acidic Hydrolysis Strategies (e.g., of dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate)
A prominent chemical route involves the acidic hydrolysis of pyran ester precursors. Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate, which can be synthesized via Claisen condensation, is a common starting material. This ester undergoes hydrolysis when treated with a strong acid like concentrated hydrochloric acid (HCl). The reaction typically proceeds by stirring the ester in the acid solution for an extended period, followed by neutralization to yield the final dicarboxylate product. A similar strategy has been applied to the hydrolysis of the isomeric diester, diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, to produce the corresponding dicarboxylic acid. urfu.ru
| Precursor | Reagent | Conditions | Purity/Yield |
| Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate | Concentrated HCl | Stirring at room temperature for 48 hours | 67–94% purity. |
| Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate | Concentrated HCl | Stirring at room temperature for 3 days | 70% yield. urfu.ru |
Oxidation of Dihydro-Pyran Precursors
The oxidation of a dihydro-pyran ring system is another established method for forming the α,β-unsaturated lactone feature of the target molecule. While direct oxidation of a dicarboxylated dihydro-pyran precursor is not extensively detailed, the methodology has been demonstrated with related structures. For example, 2H-pyran-2-one can be synthesized from its precursor, 5,6-dihydro-2H-pyran-2-one, through a reaction with N-bromosuccinimide, which facilitates the introduction of a double bond. orgsyn.org This suggests that a similar oxidative approach could be applied to dihydro-pyran precursors bearing carboxylate groups at the 4- and 6-positions, such as 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid, to generate the desired pyrone structure. sigmaaldrich.com The reduction of α-pyrone derivatives to their dihydro forms is a known reaction, further implying the feasibility of the reverse oxidation process.
Hybrid Biocatalytic-Chemical Synthesis Modalities
For the synthesis of this compound, a hybrid modality could involve the microbial production of a key precursor, such as 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid). wisconsin.edu This biologically-derived intermediate could then be subjected to a specific chemical reaction to yield the final product. Alternatively, a chemically synthesized precursor could be modified using a highly selective enzyme. The use of multifunctional biocatalysts, where a single enzyme catalyzes several distinct reaction steps, represents a frontier in this field, potentially simplifying complex synthetic cascades. nih.gov
Optimization Strategies for Synthetic Yield and Purity
The efficient synthesis of this compound hinges on carefully optimized reaction conditions and purification methods. Research has focused on several key parameters, including the choice of solvent and base, pH control, and reaction time, to maximize both the yield and purity of the final product.
Key optimization strategies often revolve around the hydrolysis of ester precursors, such as dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate, or the controlled decarboxylation of chelidonic acid. wisconsin.edu In these processes, precise control over reaction parameters is essential to prevent the formation of byproducts and ensure the stability of the desired dicarboxylate.
Solvent and Base Selection: In condensation reactions designed to form the pyran ring, the choice of solvent and base is critical. For instance, in related pyran-dicarboxylate syntheses, tetrahydrofuran (B95107) (THF) has been shown to be superior to ethanol (B145695) because it enhances the stability of enolate intermediates, leading to improved yields. Similarly, the selection of a base, such as sodium hydride over sodium ethoxide, can accelerate enolate formation due to its stronger basicity, although it necessitates anhydrous conditions.
pH Control: Maintaining the correct pH is arguably one of the most critical factors, particularly during hydrolysis and workup stages. For the hydrolysis of ester precursors to yield this compound, maintaining a pH between 6 and 8 is crucial. This controlled pH environment minimizes undesired decarboxylation, a common side reaction that can significantly lower the yield by cleaving the carboxylate groups. Buffered solutions may also be employed to enhance the stability of the compound during storage.
Reaction Conditions for Hydrolysis: The hydrolysis of dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate using concentrated hydrochloric acid is a common route. Optimization of this step involves stirring the ester in 6M HCl at room temperature for an extended period, typically 48 hours, followed by neutralization with sodium hydroxide (B78521) to yield the target dicarboxylate. This method can achieve purities ranging from 67% to 94%, depending on the precise control of time and temperature.
Purification Techniques: To achieve high purity, chromatographic methods are indispensable. Reversed-phase high-performance liquid chromatography (HPLC) is a particularly effective technique for purifying this compound. Using a UV detector, this method can separate the desired product from residual acids and other impurities, consistently achieving purities greater than 95% after column purification.
The following table summarizes key optimization parameters and their effects on the synthesis of this compound and its precursors.
Table 1: Optimization of Synthetic Parameters for this compound and Precursors
This table is interactive. You can sort and filter the data by clicking on the column headers.
| Synthetic Step | Parameter Optimized | Condition/Reagent | Observed Outcome | Purity | Yield | Reference |
| Hydrolysis of Dimethyl Ester | Reaction Time | 48 hours at room temp. | Formation of dicarboxylate | 67-94% | - | |
| Hydrolysis of Dimethyl Ester | pH Control | Maintain pH 6-8 | Minimizes decarboxylation | - | - | |
| Condensation (Isomer Synthesis) | Solvent | Tetrahydrofuran (THF) | Enhances enolate stability | - | 88% | |
| Condensation (Isomer Synthesis) | Solvent | Ethanol | Lower yield compared to THF | - | - | |
| Condensation (Isomer Synthesis) | Base | Sodium Hydride | Accelerates enolate formation | - | 88% | |
| Condensation (Isomer Synthesis) | Base | Sodium Ethoxide | Weaker basicity | - | - | |
| Purification | Method | Reversed-phase HPLC | Resolves dicarboxylate from acids | >95% | - |
Chemical Reactivity and Mechanistic Investigations of 2 Oxo 2h Pyran 4,6 Dicarboxylate
Oxidation Reactions and Derived Product Formation
While detailed studies on the direct oxidation of 2-oxo-2H-pyran-4,6-dicarboxylate are limited, the reactivity of related pyrone structures suggests potential pathways. Oxidation can be a route to synthesize various derivatives. For instance, an approach to synthesize pyran derivatives involves the oxidation of a 3,4-dihydro-2H-pyran precursor using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) to introduce the 2-oxo group. The parent compound, 2-oxo-2H-pyran-4,6-dicarboxylic acid, can be synthesized via the oxidative cleavage of renewable resources like gallic acid and tannic acid. rsc.org
Reduction Reactions and Pathways
Similar to oxidation, specific reduction pathways for this compound are not extensively documented. However, based on the general chemistry of α,β-unsaturated ketone systems present in the pyrone ring, reduction would likely target this moiety. This could lead to the formation of dihydro- or tetrahydro-pyran derivatives. The parent dicarboxylic acid is known to undergo reduction reactions to form different products, indicating the susceptibility of the pyrone core to such transformations.
Electrophilic and Nucleophilic Substitution Reactions
The electron-deficient nature of the 2-pyrone ring, enhanced by the two electron-withdrawing carboxylate groups, makes it susceptible to nucleophilic attack. While direct substitution on the ring is not a common pathway, related 2-pyrone systems can undergo metal-catalyzed cross-coupling reactions with various nucleophiles to yield substituted 2-pyrones. organic-chemistry.org The parent compound, 2-oxo-2H-pyran-4,6-dicarboxylic acid, can undergo esterification with alcohols under acidic catalysis, a form of nucleophilic acyl substitution at the carboxyl groups.
Electrophilic substitution on the pyrone ring is generally difficult due to its electron-poor character. However, reactions can be facilitated on more electron-rich pyrone derivatives. uni-regensburg.de
Diels–Alder Cycloaddition Reactions
The 2-pyrone ring system can act as a diene component in [4+2] cycloaddition reactions, a powerful tool for constructing six-membered rings. wikipedia.orgmasterorganicchemistry.com Due to the electron-withdrawing nature of the carbonyl and carboxylate groups, this compound is considered an electron-poor diene. nih.gov This characteristic favors inverse-electron-demand Diels-Alder (IEDDA) reactions, where the pyrone reacts with an electron-rich dienophile. technion.ac.il
These cycloaddition reactions typically proceed to form a bicyclic lactone intermediate. technion.ac.il This intermediate can then undergo a retro-Diels-Alder reaction, extruding carbon dioxide (CO₂) to yield a highly functionalized aromatic or cyclohexadiene derivative. For example, a related 3-phosphoryl-2-oxo-2H-pyran reacts with dimethyl acetylenedicarboxylate (B1228247) to form a functionalized benzene (B151609) derivative after the initial cycloaddition and subsequent CO₂ elimination. The presence of electron-withdrawing substituents like the carboxylate groups in this compound enhances its electrophilicity, making it a good candidate for such reactions.
| Reaction Type | Role of 2-Pyrone | Key Features | Potential Product Type | Source |
|---|---|---|---|---|
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Electron-poor diene | Reacts with electron-rich dienophiles. Enhanced by electron-withdrawing substituents. | Bicyclic lactones, Polysubstituted aromatics (after CO₂ extrusion) | technion.ac.il |
| Normal-Electron-Demand Diels-Alder | Diene | Less favored due to electron-poor nature, but possible with electron-donating substituents on the pyrone ring. | Bicyclic adducts |
Regio- and Stereochemical Control in Cycloadditions
The 2-pyrone ring system embedded within this compound can function as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. These reactions are powerful tools for the synthesis of complex cyclic and bicyclic structures. The outcome of these cycloadditions is heavily influenced by both electronic and steric factors, which govern the regiochemistry and stereochemistry of the products.
Derivatives of this compound serve as dienes in Diels-Alder reactions, leading to the formation of bicyclic or aromatic products. The regioselectivity of these reactions, particularly with unsymmetrical dienophiles, is a key consideration. Studies on various 2H-pyran-2-one systems have shown that the reaction with alkynes can be highly regioselective, with the outcome often dictated by the electronic properties of the substituents on both the pyrone and the alkyne. researchgate.netrsc.org The electron demand of the reactants and the potential formation of zwitterionic intermediates are believed to be the primary factors controlling which regioisomer is formed. researchgate.netrsc.org For instance, electron-donating substituents on the pyrone ring enhance its reactivity as an electron-rich diene, favoring cycloadditions with electron-deficient dienophiles in what is known as a normal-electron-demand Diels-Alder reaction.
While specific stereochemical studies on this compound are not extensively detailed in the provided literature, the general principles of the Diels-Alder reaction apply. The reaction is known to be stereospecific, meaning the stereochemistry of the dienophile is retained in the product. For example, a cis-dienophile will result in a cis-substituent arrangement in the cycloadduct.
The reaction conditions for these cycloadditions can be demanding, often requiring high temperatures (e.g., 190 °C in a closed vessel) to achieve high conversion. researchgate.net The general pathway involves the [4+2] cycloaddition to form a bicyclic intermediate, which can then be isolated or undergo further transformations. nih.gov
| Reaction Type | Reactants | Key Observations on Regio-/Stereochemistry |
| Diels-Alder | 2H-pyran-2-one derivatives + Alkynes | The reactions are typically highly regioselective. researchgate.netrsc.org |
| Diels-Alder | 3-Phosphoryl-2-oxo-2H-pyran + Dialkyl acetylenedicarboxylates | Favors normal electron-demand cycloaddition. |
| Diels-Alder | Electron-rich 2H-pyran-2-ones + Alkynes | Reactivity and regioselectivity are influenced by substituent electron demand and zwitterionic intermediates. researchgate.netrsc.org |
Aromatization Pathways and Aromatic Product Synthesis
A significant and synthetically useful reaction pathway for 2-pyrone derivatives, including this compound, is their conversion into aromatic compounds. This transformation is typically achieved through a cycloaddition-elimination cascade.
The most common aromatization pathway begins with a [4+2] Diels-Alder reaction between the pyrone (acting as the diene) and a suitable dienophile, such as an alkyne. researchgate.net This initial cycloaddition forms a bicyclic lactone intermediate. This intermediate is often unstable under the reaction conditions and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of carbon dioxide (CO₂) to yield a substituted benzene derivative. For example, the reaction of 3-phosphoryl-2-oxo-2H-pyran with dimethyl acetylenedicarboxylate in refluxing toluene (B28343) results in the formation of dimethyl 2-(diethoxyphosphoryl)benzene-1,3-dicarboxylate with a high yield. Similarly, reacting various electron-rich 2H-pyran-2-ones with alkynes leads to the synthesis of functionalized aniline (B41778) derivatives. researchgate.netrsc.org
This cycloaddition-aromatization strategy provides an efficient route to highly substituted aromatic rings that can be difficult to access through other synthetic methods. The versatility of the Diels-Alder reaction allows for the incorporation of a wide range of substituents onto the final aromatic product by simply changing the substitution pattern of the pyrone and the dienophile.
| Reactants | Conditions | Product Type | Mechanism | Yield |
| 3-Phosphoryl-2-oxo-2H-pyran + Dimethyl acetylenedicarboxylate | Toluene, reflux, 12h | Functionalized benzene derivative | [4+2] cycloaddition followed by retro-Diels-Alder elimination of CO₂ | 85% |
| Electron-rich 2H-pyran-2-ones + Alkynes | Thermal conditions | Aniline derivatives researchgate.netrsc.org | Diels-Alder reaction followed by elimination researchgate.netrsc.org | N/A |
Acid-Base and Condensation Chemistry
The presence of two carboxylic acid groups dictates the acid-base chemistry of 2-oxo-2H-pyran-4,6-dicarboxylic acid, the protonated form of the title compound. It behaves as a Brønsted acid, capable of donating protons. ebi.ac.uk In aqueous solutions at neutral pH (pH 7.3), both carboxylic acid groups are typically deprotonated, existing as the this compound dianion. The multiple polar carboxylic acid groups also enhance its solubility in polar solvents like water through hydrogen bonding. solubilityofthings.com
The carboxylate groups and the electrophilic centers of the pyrone ring enable this compound to participate in various condensation reactions. These reactions are fundamental to its role as a building block in the synthesis of more complex molecules.
Esterification: In the presence of an acid catalyst, the carboxylic acid groups can react with alcohols, such as ethanol (B145695), to form the corresponding dicarboxylate esters.
Condensation with Amines and Carbonyls: The compound can undergo condensation reactions with amines or carbonyl derivatives. These reactions can lead to the formation of various heterocyclic compounds, which are significant in the synthesis of polymers and pharmaceuticals.
The pyrone ring itself can be susceptible to nucleophilic attack. For instance, the compound undergoes reversible hydrolysis catalyzed by the enzyme 2-pyrone-4,6-dicarboxylate lactonase (LigI), which opens the pyrone ring to form (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate.
Structural Diversity and Derived Analogues of 2 Oxo 2h Pyran 4,6 Dicarboxylate
Pyrone-Based Derivatives and Heterocyclic Analogues
The 2-oxo-2H-pyran-4,6-dicarboxylate scaffold, often derived from the readily available chelidonic acid, is a valuable precursor for synthesizing a variety of pyrone-based derivatives and other heterocyclic systems. wisconsin.edunih.govacs.org The reactivity of the pyran-2-one core, which includes electrophilic sites and a nucleophilic center, allows for its transformation into numerous other compounds. imist.ma
One of the simplest transformations is the thermal decarboxylation of chelidonic acid to produce 4-pyrone. wikipedia.orgwisconsin.edu More complex derivatives can be synthesized by modifying the carboxyl groups. For instance, treatment of diethyl chelidonate with aqueous ammonia (B1221849) yields chelidonic acid diamide, which can then be dehydrated to form 2,6-dicyano-4-pyrone. nih.govacs.org This dinitrile is a key intermediate, as the activated cyano groups are susceptible to reactions with a wide range of nucleophiles and can participate in 1,3-dipolar cycloaddition reactions, leading to the formation of various heterocyclic triads based on the 4-pyrone structure. acs.org
The reaction of 2,6-dicyano-4-pyrone with hydroxylamine (B1172632) can selectively produce amidoximes and bis-amidoximes, which in turn can be acylated to form 2,6-bis(1,2,4-oxadiazol-3-yl)-4-pyrones. nih.govacs.org Furthermore, the pyrone ring itself can be a target for modification. For example, 2,6-bis(hetaryl)-4-pyrones are structurally similar to 2,6-bis(hetaryl)-4-hydroxypyridines and can be considered as intermediates in their synthesis. nih.gov The synthesis of these complex heterocyclic systems highlights the utility of this compound and its derivatives as foundational building blocks in organic synthesis. imist.ma
Metal Coordination Chemistry and Coordination Polymer Formation
The dianion of 2-oxo-2H-pyran-4,6-dicarboxylic acid, commonly known as the chelidonate ligand, exhibits a remarkable versatility in its coordination to metal ions. rsc.orgrsc.org This versatility stems from the presence of multiple functional groups—two carboxylate groups and a ketone group on the pyran ring—that can bind to metal centers in various ways, leading to the formation of a diverse array of coordination compounds, from discrete mononuclear complexes to extended coordination polymers. rsc.org
Chelidonate Ligand Behavior in Complexation
The chelidonate ligand (chel²⁻) is a poly-dentate ligand, meaning it can bind to a metal ion through multiple atoms. britannica.com Its coordination modes are highly variable and can involve one or both carboxylate groups, as well as the ketonic oxygen atom. rsc.org This flexibility allows it to act as a bridging ligand, connecting two, three, or even four metal centers, which is a key factor in the formation of coordination polymers. mdpi.comresearchgate.net
The chelidonate ligand can also act as a non-coordinating counterion in some crystal structures, where it balances the charge of a cationic metal complex but does not directly bond to the metal center. rsc.orgresearchgate.net This diverse coordinating behavior underscores the chelidonate ligand's utility in the design and synthesis of new metallosupramolecular architectures. rsc.org
Structural Characterization of Coordination Compounds
The structural characterization of coordination compounds containing the chelidonate ligand reveals a wide range of geometries and dimensionalities. X-ray crystallography is a primary tool for elucidating the precise arrangement of atoms in these complexes.
For example, in the 2D coordination polymer [Cu(chel)(bipy)], the chelidonate ligand bridges copper(II) ions. rsc.org In contrast, [Zn(chel)(bipy)(OH₂)]·1/2H₂O forms a 1D coordination polymer. rsc.org The introduction of different ancillary ligands, such as 1,10-phenanthroline, can lead to the formation of discrete neutral mononuclear compounds like [Zn(chel)(phen)(OH₂)₂]. rsc.org
The dimensionality of the coordination polymers can be systematically controlled. For instance, one-dimensional chains can be formed where the chelidonate ligand's carboxylate groups coordinate to metal centers. mdpi.com These chains can then be linked by bridging ligands to form 2D sheets. mdpi.com In some cases, three-dimensional frameworks can be constructed, where the chelidonate ligand is coordinated to four different metal sites. researchgate.net
The table below summarizes the structural characteristics of a selection of coordination compounds containing the chelidonate ligand, illustrating the diversity of the resulting architectures.
| Compound | Dimensionality | Metal Ion | Ancillary Ligand(s) | Chelidonate Coordination Mode | Reference(s) |
| [Cu(chel)(bipy)] | 2D Polymer | Cu(II) | 2,2′-bipyridine | Bridging | rsc.org |
| [Zn(chel)(bipy)(OH₂)₂]·1/2H₂O | 1D Polymer | Zn(II) | 2,2′-bipyridine | Bridging | rsc.org |
| [Zn(chel)(phen)(OH₂)₂] | Mononuclear | Zn(II) | 1,10-phenanthroline | Chelating | rsc.org |
| [Zn(chel)(4,4-bipy)(H₂O)]·2H₂O | 2D Polymer | Zn(II) | 4,4′-bipyridine | Bridging µ-1κ²OIII,OIV:2κOV | mdpi.com |
| [Zn(chel)(dmso)₂] | 1D Polymer | Zn(II) | dmso | Bridging | researchgate.net |
| [Co(chel)(dmso)(OH₂)₃]·H₂O | 1D Polymer | Co(II) | dmso | Bridging | researchgate.net |
This structural diversity highlights the significant potential of this compound as a versatile component in the construction of novel functional materials with tailored properties.
Biochemical and Metabolic Roles of 2 Oxo 2h Pyran 4,6 Dicarboxylate
Involvement in Lignin (B12514952) Catabolic Pathways
Lignin, a major component of plant cell walls, is a complex polymer of aromatic subunits. researchgate.net Its degradation is a critical process in the global carbon cycle, and bacteria have evolved specialized pathways to catabolize lignin-derived aromatic compounds. nih.gov PDC is a central intermediate in these pathways, funneling various aromatic precursors into a common metabolic route. researchgate.netnih.gov
Syringate Degradation Pathway Intermediacy
In some bacteria, such as Pseudomonas putida KT2440, PDC is an intermediate in the catabolism of syringic acid, a compound derived from the syringyl (S-type) units of lignin. nih.gov The metabolic pathway involves the conversion of syringate to 3-O-methylgallate (3MGA), which is then cleaved by an extradiol dioxygenase, LigAB, to form PDC. nih.gov This pathway enables the convergent production of PDC from various lignin-derived monomers. nih.gov
Protocatechuate 4,5-Cleavage Pathway Integration
PDC is a well-established intermediate in the protocatechuate (PCA) 4,5-cleavage pathway, a crucial route for the degradation of various aromatic acids in bacteria like Comamonas sp. and Pseudomonas putida. nih.govnih.govmdpi.com This pathway is essential for the breakdown of compounds such as phthalate, vanillate, and hydroxybenzoates. nih.gov
In this pathway, protocatechuate is first converted to 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS) by the enzyme protocatechuate 4,5-dioxygenase (LigAB). researchgate.net CHMS is then oxidized by CHMS dehydrogenase (LigC) to yield PDC. researchgate.net The PDC is subsequently hydrolyzed by PDC hydrolase (LigI) to 4-oxalomesaconate (OMA). nih.gov This series of reactions ultimately breaks down the aromatic ring into smaller molecules that can enter central metabolism, such as pyruvate (B1213749) and oxaloacetate. researchgate.net
Microbial Metabolic Flux and Intermediate Analysis
Metabolic flux analysis is a powerful tool used to quantify the flow of metabolites through metabolic pathways within a cell. nih.govresearchgate.net While specific flux analysis data for pathways directly involving 2-oxo-2H-pyran-4,6-dicarboxylate are not extensively detailed in the provided results, the principles of this technique are crucial for understanding the efficiency of microbial conversion of aromatic compounds to PDC. mdpi.comresearchgate.netpeerj.com
Metabolomic analysis of fermentation processes aimed at producing PDC from lignin-related compounds like vanillic acid has revealed that high primary metabolic activity within the cells is essential for efficient production. nih.gov The accumulation of PDC as a metabolic intermediate can be observed and quantified. For instance, the inactivation of the gene pmdD, which codes for PDC hydrolase in Comamonas sp. strain E6, leads to the accumulation of PDC when the cells are grown on protocatechuate. nih.govnih.gov This demonstrates the critical role of this enzyme in the downstream metabolism of PDC.
Enzyme Kinetics and Substrate Specificity Studies
The enzymes involved in the metabolism of this compound have been the subject of kinetic and substrate specificity studies.
Protocatechuate 4,5-dioxygenase (PcaA) from Pseudarthrobacter phenanthrenivorans Sphe3, which initiates the pathway leading to PDC formation, exhibits high specificity for protocatechuate. mdpi.com It follows Michaelis-Menten kinetics with a Km of 21 ± 1.6 μM and a Vmax of 44.8 ± 4.0 U/mg at pH 9.5 and 20°C. mdpi.com This enzyme also shows some activity towards gallate. mdpi.com
2-pyrone-4,6-dicarboxylate lactonase (LigI) , the enzyme responsible for the hydrolysis of PDC, is critical in lignin degradation pathways. This enzyme catalyzes the reversible hydrolysis of PDC to (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate. Notably, LigI from Sphingomonas operates without the need for metal cofactors.
Table 1: Kinetic Parameters of Enzymes in the Protocatechuate 4,5-Cleavage Pathway
| Enzyme | Organism | Substrate | Km (μM) | Vmax (U/mg) | Reference |
|---|---|---|---|---|---|
| Protocatechuate 4,5-dioxygenase (PcaA) | Pseudarthrobacter phenanthrenivorans Sphe3 | Protocatechuate | 21 ± 1.6 | 44.8 ± 4.0 | mdpi.com |
Enzyme Inhibition Profiles and Regulatory Mechanisms
The expression of the genes involved in the protocatechuate 4,5-cleavage pathway is tightly regulated. In Comamonas sp. strain E6, the genes for this pathway are organized into an operon, designated the pmd operon. nih.govnih.gov The expression of this operon is induced by the presence of protocatechuate (PCA) and this compound (PDC). nih.govnih.gov
Studies have shown that PDC is a more effective inducer of the pmd operon than PCA. nih.govnih.gov When Comamonas sp. strain E6 cells are grown in the presence of PCA, the promoter activity of the pmd operon is enhanced 20-fold. nih.govnih.gov This indicates a positive feedback loop where the product of an early step in the pathway induces the expression of the enzymes needed for its further metabolism.
The catalytic mechanism of enzymes like 2-pyrone-4,6-dicarboxylate lactonase (LigI) involves specific amino acid residues. In LigI, Asp-248 activates a water molecule, while His-180, His-31, and His-33 stabilize the carbonyl group of the substrate through hydrogen bonding. While direct inhibition studies on these enzymes with specific compounds are not extensively detailed in the provided search results, understanding these regulatory and catalytic mechanisms is key to controlling the metabolic flux towards or away from PDC.
Advanced Analytical and Spectroscopic Characterization of 2 Oxo 2h Pyran 4,6 Dicarboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-oxo-2H-pyran-4,6-dicarboxylate in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
¹H NMR: The proton NMR spectrum is characterized by a distinct peak for the hydrogen atom at the 5-position (H-5) of the pyran ring, which typically appears at a chemical shift (δ) of approximately 7.12 ppm. This downfield shift is indicative of its position on the electron-deficient heterocyclic ring.
¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the pyran backbone. Key resonances include a signal for the carbonyl carbon (C=O) of the lactone at around δ 161.13 ppm. The carbon atoms of the carboxylate groups and the other ring carbons also give characteristic signals that complete the structural picture.
Table 1: NMR Data for this compound
| Nucleus | Position | Chemical Shift (δ, ppm) | Reference |
| ¹H | H-5 | 7.12 | |
| ¹³C | C=O (lactone) | 161.13 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the this compound molecule. The vibrational frequencies of specific bonds provide a characteristic fingerprint.
The IR spectrum prominently displays strong absorption bands corresponding to the carbonyl stretching vibrations. A band around 1715 cm⁻¹ is typically assigned to the C=O stretch of the carboxylic acid groups, while a separate band at approximately 1659 cm⁻¹ corresponds to the C=O stretch of the lactone within the pyran ring. The presence of these two distinct carbonyl bands is a key diagnostic feature for this compound.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Absorption Band (cm⁻¹) | Reference |
| Carboxylic Acid | C=O stretch | 1715 | |
| Lactone | C=O stretch | 1659 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular mass of this compound and to analyze its fragmentation patterns, which aids in structural confirmation. Electrospray ionization mass spectrometry (ESI-MS) is a commonly used technique for this purpose.
In negative-ion mode ESI-MS, the molecule is readily deprotonated, and the resulting molecular ion or fragments are detected. A key fragment observed for the corresponding dicarboxylic acid is at a mass-to-charge ratio (m/z) of 155, which corresponds to the loss of a proton and a carboxyl group ([M-H]⁻). The exact mass of the dianion (C₇H₂O₆²⁻) is 181.98513778 Da. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound samples and for quantifying their concentration. Reversed-phase HPLC is a common method, where a nonpolar stationary phase is used with a polar mobile phase.
Using a reversed-phase column with UV detection in the range of 210–260 nm allows for the effective separation of the dicarboxylate from starting materials and potential byproducts. This method can achieve purity levels greater than 95% after appropriate column purification.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystallographic data for the dicarboxylate salt itself is limited, insights are often drawn from the acid form, 2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC).
Studies on the acid form reveal a planar structure for the pyran ring. One reported crystal structure of PDC exhibits a monoclinic crystal system with the space group P2₁/n and specific unit cell parameters. A notable feature in the crystal structure of a sodium salt of PDC is the intermolecular, centrosymmetric short hydrogen bonding between the carboxylate moieties, with an O···H···O distance of 0.2452 nm. researchgate.net In protein-bound complexes, the carboxylate groups are observed to coordinate with metal ions or form hydrogen bonds within the enzyme's active site.
Table 3: Crystallographic Data for 2-oxo-2H-pyran-4,6-dicarboxylic Acid
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| a | 3.7819(1) Å | |
| b | 15.3344(7) Å | |
| c | 12.1314(5) Å | |
| β | 96.023(4)° | |
| Unit Cell Volume | 699.65(5) ų |
Comprehensive Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in the compound, which serves as a fundamental check of its empirical formula. For 2-oxo-2H-pyran-4,6-dicarboxylic acid (C₇H₄O₆), the calculated elemental composition is approximately 45.66% carbon, 2.19% hydrogen, and 52.15% oxygen. This analytical technique is often performed alongside spectroscopic methods to confirm the identity and purity of a synthesized compound.
Computational and Theoretical Studies on 2 Oxo 2h Pyran 4,6 Dicarboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic characteristics of 2-oxo-2H-pyran-4,6-dicarboxylate. These studies focus on the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity and stability.
For 2-pyrone derivatives analogous to PDC, DFT calculations have shown that the presence of electron-withdrawing substituents, such as the two carboxylate groups in PDC, significantly influences the electronic structure. These groups tend to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap. A smaller gap suggests that the molecule is more polarizable and can more readily accept electrons, enhancing its electrophilicity. This is a key factor in its reactivity, particularly in reactions like retro-Diels-Alder cycloadditions.
Table 1: Calculated Electronic Properties of Pyran Derivatives from Theoretical Studies
This table is illustrative, based on findings for analogous compounds, to demonstrate the type of data generated from DFT calculations.
| Property | Description | Typical Calculated Value Range | Significance for this compound |
|---|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.0 to -7.5 eV | Influences nucleophilic character and participation in reactions with electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.5 to -3.0 eV | Lowered by carboxylate groups, increasing electrophilicity. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.5 to 5.5 eV | A smaller gap correlates with higher reactivity in certain cycloaddition reactions. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. | Varies across the molecule | Identifies oxygen atoms as sites for interaction with electrophiles or metal ions. |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations offer a dynamic picture of this compound, revealing its conformational flexibility and how it interacts with its environment, such as solvent molecules or the active sites of enzymes. While the pyran ring itself is relatively rigid and planar due to its pseudoaromatic character, the carboxylate groups possess rotational freedom.
MD simulations are particularly valuable for studying PDC in a biological context. For example, in the enzymatic hydrolysis of PDC by 2-pyrone-4,6-dicarboxylate lactonase (LigI), MD simulations can model the entry of the substrate into the enzyme's active site and the subsequent conformational changes in both the substrate and the protein. These simulations complement static structural data from X-ray crystallography by showing the dynamic interactions, such as the formation and breaking of hydrogen bonds between the carboxylate groups of PDC and key amino acid residues (e.g., Asp-248, His-180, His-31, and His-33 in LigI).
Crystallographic studies of related compounds and protein-bound complexes show that the carboxylate groups are crucial for orienting the molecule within binding pockets through coordination with metal ions or hydrogen bonding. MD simulations can further explore the stability of these interactions and the role of water molecules in mediating them.
Elucidation of Reaction Mechanisms via Theoretical Modeling
Theoretical modeling, often using DFT, is a powerful approach to elucidate the step-by-step mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway and determine the most energetically favorable route.
A prime example is the hydrolysis of PDC catalyzed by the enzyme LigI. Theoretical studies have been instrumental in resolving the catalytic mechanism. These models can trace the nucleophilic attack of a water molecule on the lactone carbonyl group, a process activated by an active-site residue. Calculations can identify the specific transition states involved in the ring-opening process, providing a detailed picture that reconciles experimental kinetic data with static crystal structures.
For non-enzymatic reactions, such as Diels-Alder cycloadditions where 2-pyrones can act as dienes, computational studies help distinguish between different mechanistic possibilities (e.g., concerted versus stepwise). researchgate.net These models can analyze the electronic and steric factors that control the reaction's progress and stereochemical outcome.
Prediction of Reactivity and Selectivity
Computational models are increasingly used not only to explain observed phenomena but also to predict the reactivity and selectivity of this compound in various reactions.
Global reactivity indices, derived from DFT calculations, provide a quantitative measure of reactivity. researchgate.net Parameters like electrophilicity and nucleophilicity indices can predict how PDC will behave when reacting with different partners. For instance, the enhanced electrophilicity of the pyrone ring, due to its carboxylate substituents, suggests it will react readily with nucleophilic partners. researchgate.net
Computational studies can also predict how external factors, like the solvent, affect reactivity. For example, calculations have shown that polar solvents can stabilize polar transition states in reactions involving pyrones, leading to a significant reduction in the activation energy barrier (by up to 40 kJ/mol) compared to the gas phase.
Furthermore, theoretical models can predict regioselectivity in reactions where multiple products are possible. By comparing the activation energies of the different pathways leading to various isomers, researchers can predict which product will be favored, guiding the design of more efficient and selective syntheses. researchgate.net
Q & A
Basic Research Questions
Q. What are the primary enzymatic pathways involving 2-oxo-2H-pyran-4,6-dicarboxylate (PDC) in microbial metabolism?
- Answer: PDC is a key metabolite in the degradation of aromatic compounds like gallate. In Pseudomonas putida, gallate is cleaved by protocatechuate 3,4-dioxygenase (EC 1.13.11.3) to form PDC . This intermediate is further hydrolyzed by 2-pyrone-4,6-dicarboxylate lactonase (EC 3.1.1.57) to yield (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate, which enters central carbon metabolism . Experimental validation involves substrate depletion assays, metabolite profiling via HPLC, and enzyme activity measurements using spectrophotometric kinetic assays .
Q. How can researchers synthesize and characterize this compound derivatives?
- Answer: Synthesis typically involves esterification and hydrazination steps. For example, pyridine-2,6-dicarboxylate analogs are synthesized via H₂SO₄-catalyzed esterification in methanol, followed by hydrazine monohydrate treatment . Characterization employs ¹H/¹³C NMR, FT-IR, ESI-MS, and elemental analysis. X-ray crystallography (using SHELX software ) can resolve structural ambiguities, while melting point and solubility data ensure purity .
Q. What analytical methods are recommended for quantifying PDC in environmental or biological samples?
- Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for PDC quantification. Mass spectrometry (ESI-MS) provides higher sensitivity for trace analysis . For microbial studies, coupling HPLC with growth profiling (e.g., substrate depletion kinetics in Comamonas spp.) ensures correlation between PDC levels and metabolic activity .
Advanced Research Questions
Q. How do computational models resolve contradictions in proposed enzymatic mechanisms for PDC hydrolysis?
- Answer: Molecular dynamics simulations and density functional theory (DFT) calculations can clarify catalytic mechanisms. For instance, LigI-catalyzed PDC hydrolysis involves a water-mediated nucleophilic attack, with theoretical studies identifying key transition states and active-site residues . These models reconcile discrepancies between experimental kinetic data and crystallographic structures .
Q. What experimental strategies address conflicting reports on PDC’s role in microbial degradation pathways?
- Answer: Discrepancies arise from strain-specific enzyme expression. To resolve this, researchers should:
- Perform comparative genomics to identify PDC hydrolase (e.g., ligI) presence/absence across strains .
- Use isotopically labeled PDC in tracer studies to track metabolite flux .
- Validate enzyme promiscuity via in vitro assays with heterologously expressed proteins .
Q. How can X-ray crystallography improve understanding of PDC-protein interactions?
- Answer: SHELX-based refinement (SHELXL/SHELXD) enables high-resolution structural determination of PDC-bound enzymes. For example, LigI-PDC co-crystallography reveals hydrogen-bonding networks critical for substrate specificity . Twinned data or high-resolution synchrotron datasets are processed using SHELXPRO to minimize model bias .
Q. What advanced techniques elucidate PDC’s tautomeric forms and their biological relevance?
- Answer: PDC exists in keto-enol tautomeric equilibrium. Nuclear Overhauser effect (NOE) NMR and Raman spectroscopy differentiate tautomers . Enzymatic assays with EC 5.3.2.8 (4-oxalomesaconate tautomerase) demonstrate the interconversion’s role in downstream metabolism .
Methodological Notes
- Enzyme Kinetics: Use Michaelis-Menten analysis with purified EC 3.1.1.57 to determine and .
- Structural Biology: Combine cryo-EM (for large complexes) and SHELX-refined crystallography (for atomic details) .
- Metabolomics: Pair LC-MS with genome-scale metabolic models to map PDC’s role in microbial consortia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
